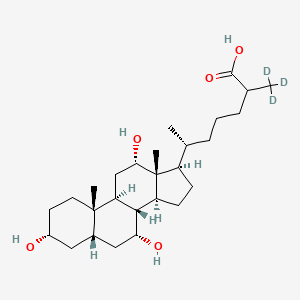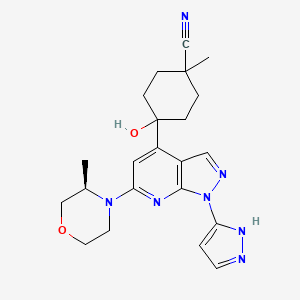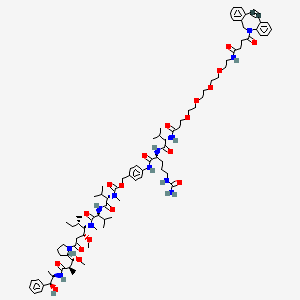
DBCO-PEG4-Val-Cit-PAB-MMAE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-PEG4-VC-PAB-MMAE is a complex chemical compound that serves as a drug-linker conjugate for antibody-drug conjugates (ADCs). It consists of a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG4) spacer, a valine-citrulline (VC) dipeptide, a para-aminobenzyl (PAB) linker, and monomethyl auristatin E (MMAE), a potent tubulin polymerization inhibitor. This compound is primarily used in the synthesis of ADCs, which are targeted cancer therapies that deliver cytotoxic agents directly to cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-VC-PAB-MMAE involves multiple steps:
Synthesis of DBCO-PEG4-VC-PAB: This intermediate is synthesized by reacting DBCO with PEG4, followed by coupling with the VC dipeptide and PAB linker.
Coupling with MMAE: The final step involves coupling the DBCO-PEG4-VC-PAB intermediate with MMAE under specific reaction conditions to form the complete conjugate
Industrial Production Methods
Industrial production of DBCO-PEG4-VC-PAB-MMAE follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the synthesis in large reactors with precise control over temperature, pH, and reaction time.
Purification: Using techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures
Analyse Des Réactions Chimiques
Types of Reactions
DBCO-PEG4-VC-PAB-MMAE undergoes several types of chemical reactions:
Click Chemistry: The DBCO group reacts with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC), forming stable triazole linkages
Protease Cleavage: The VC dipeptide is cleaved by proteases, releasing the MMAE payload into cells.
Common Reagents and Conditions
Azide-containing Molecules: Used in click chemistry reactions with the DBCO group.
Proteases: Enzymes that cleave the VC dipeptide under physiological conditions.
Major Products
Triazole Linkages: Formed during click chemistry reactions.
Released MMAE: The active cytotoxic agent released upon protease cleavage.
Applications De Recherche Scientifique
DBCO-PEG4-VC-PAB-MMAE has numerous scientific research applications:
Chemistry: Used in the synthesis of ADCs through click chemistry.
Biology: Studied for its ability to target and kill cancer cells selectively.
Medicine: Investigated for its potential in targeted cancer therapies, reducing side effects compared to traditional chemotherapy.
Industry: Utilized in the development of new ADCs and other targeted therapies .
Mécanisme D'action
DBCO-PEG4-VC-PAB-MMAE exerts its effects through a multi-step mechanism:
Targeting: The DBCO group allows the compound to be conjugated to antibodies that target specific cancer cell markers.
Internalization: The antibody-drug conjugate binds to cancer cells and is internalized.
Release: Proteases within the cancer cells cleave the VC dipeptide, releasing the MMAE payload.
Cytotoxicity: MMAE inhibits tubulin polymerization, disrupting the mitotic spindle and leading to cell death
Comparaison Avec Des Composés Similaires
Similar Compounds
Azide-PEG4-VC-PAB-MMAE: Similar structure but contains an azide group instead of DBCO.
Acetylene-linker-Val-Cit-PABC-MMAE: Contains an acetylene linker instead of DBCO.
Aminobenzenesulfonic auristatin E: Uses a different linker and payload.
Uniqueness
DBCO-PEG4-VC-PAB-MMAE is unique due to its use of the DBCO group, which allows for copper-free click chemistry, making it more biocompatible and suitable for in vivo applications .
Propriétés
Formule moléculaire |
C88H128N12O19 |
|---|---|
Poids moléculaire |
1658.0 g/mol |
Nom IUPAC |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C88H128N12O19/c1-15-59(8)79(71(113-13)53-75(104)99-44-24-32-70(99)81(114-14)60(9)82(106)92-61(10)80(105)65-27-17-16-18-28-65)97(11)86(110)77(57(4)5)96-85(109)78(58(6)7)98(12)88(112)119-55-62-33-37-67(38-34-62)93-83(107)68(30-23-42-91-87(89)111)94-84(108)76(56(2)3)95-73(102)41-45-115-47-49-117-51-52-118-50-48-116-46-43-90-72(101)39-40-74(103)100-54-66-29-20-19-25-63(66)35-36-64-26-21-22-31-69(64)100/h16-22,25-29,31,33-34,37-38,56-61,68,70-71,76-81,105H,15,23-24,30,32,39-55H2,1-14H3,(H,90,101)(H,92,106)(H,93,107)(H,94,108)(H,95,102)(H,96,109)(H3,89,91,111)/t59-,60+,61+,68-,70-,71+,76-,77-,78-,79-,80+,81+/m0/s1 |
Clé InChI |
LJJUBMUNOGZMDD-UDEUCFDSSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






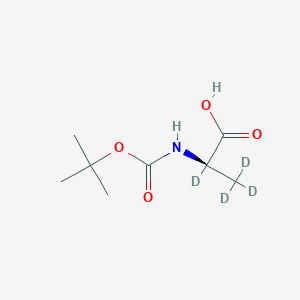
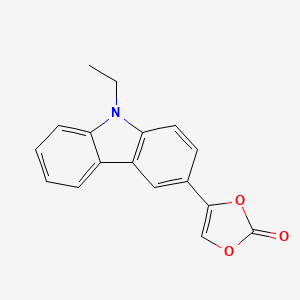
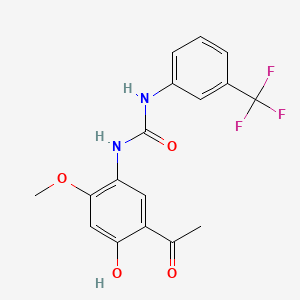
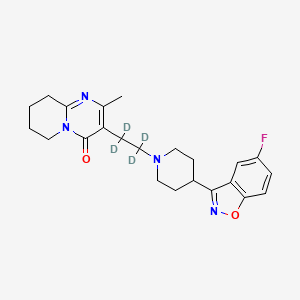


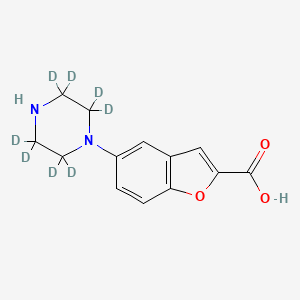
![2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol](/img/structure/B12417277.png)
